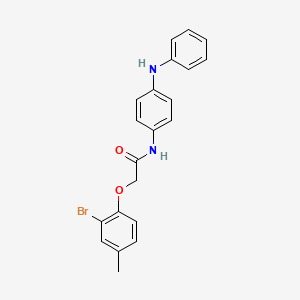
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide X is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and neuronal function. For example, this compound X has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, this compound X has been found to modulate the activity of certain neurotransmitter receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound X has been found to have a wide range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, modulation of neurotransmitter receptors, and reduction of pro-inflammatory cytokine production. These effects make this compound X a valuable tool for researchers in various fields, as it can be used to study a wide range of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide X in lab experiments is its versatility. Because it has a wide range of biochemical and physiological effects, it can be used to study a variety of biological processes. Additionally, this compound X is relatively easy to synthesize and has good stability, which makes it a convenient tool for researchers. However, one limitation of using this compound X is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide X. One area of interest is its potential as a cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound X, which could lead to the development of more targeted therapies. Finally, research on the neuroprotective effects of this compound X could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide X involves a multi-step process that starts with the reaction of 4-aminobenzophenone with 2-bromo-4-methylphenol. The resulting intermediate is then treated with chloroacetyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide X has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound X has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In studies on inflammation, this compound X has been shown to reduce the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, this compound X has been studied for its potential neuroprotective effects, with some research indicating that it may be able to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-15-7-12-20(19(22)13-15)26-14-21(25)24-18-10-8-17(9-11-18)23-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLCRDUIWWRKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6099385.png)
![3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6099390.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide](/img/structure/B6099400.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]piperidine](/img/structure/B6099405.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6099406.png)
![1-methyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6099409.png)
![5-tert-butyl-7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6099421.png)
![1-(2-furoyl)-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B6099425.png)

![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6099429.png)
![1-(2-chlorobenzyl)-N-methyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099433.png)
![2-[(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)methyl]benzonitrile](/img/structure/B6099435.png)
![4-ethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6099453.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide](/img/structure/B6099461.png)